molecular formula C15H14ClNO3S B2598031 4-(4-chlorophenyl)-4-oxo-2-{[(thiophen-2-yl)methyl]amino}butanoic acid CAS No. 1025762-87-1

4-(4-chlorophenyl)-4-oxo-2-{[(thiophen-2-yl)methyl]amino}butanoic acid

Cat. No.: B2598031
CAS No.: 1025762-87-1
M. Wt: 323.79
InChI Key: OJEQASZBWFPBMY-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-4-oxo-2-{[(thiophen-2-yl)methyl]amino}butanoic acid is a synthetic organic compound that features a chlorophenyl group, a thiophene ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-oxo-2-{[(thiophen-2-yl)methyl]amino}butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form 4-chlorophenylacetic acid.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where thiophene-2-carboxaldehyde reacts with the chlorophenyl intermediate.

    Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a series of reactions, including oxidation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-4-oxo-2-{[(thiophen-2-yl)methyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorophenyl)-4-oxo-2-{[(thiophen-2-yl)methyl]amino}butanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-oxo-2-{[(thiophen-2-yl)methyl]amino}butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)butanoic acid: Similar structure but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the chlorophenyl and butanoic acid moieties.

    4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid: Similar structure but with a different aromatic ring.

Uniqueness

4-(4-chlorophenyl)-4-oxo-2-{[(thiophen-2-yl)methyl]amino}butanoic acid is unique due to the combination of the chlorophenyl group, thiophene ring, and butanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c16-11-5-3-10(4-6-11)14(18)8-13(15(19)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEQASZBWFPBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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